molecular formula C10H7Cl2NO B1343887 Quinoline-6-carbonyl chloride hydrochloride CAS No. 158000-98-7

Quinoline-6-carbonyl chloride hydrochloride

Cat. No.: B1343887
CAS No.: 158000-98-7
M. Wt: 228.07 g/mol
InChI Key: QXRUURIWNYPMGL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quinoline-6-carbonyl chloride hydrochloride is a compound used in the field of organic chemistry. It has a molecular weight of 228.08 and its IUPAC name is 6-quinolinecarbonyl chloride hydrochloride .


Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes has been summarized for the first time . The review highlights the advances in this area over the past 15 years .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

Quinoline exhibits chemical reactivity similar to the benzene and pyridine ring system as it undergoes nucleophilic and electrophilic substitution reactions . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized .


Physical and Chemical Properties Analysis

This compound is a powder . It has a molecular weight of 228.08 . The compound is stored at a temperature of 4 degrees Celsius .

Scientific Research Applications

Synthesis of Heterocyclic Systems

Research has demonstrated the utility of quinoline derivatives in the formation of new heterocyclic systems. For instance, the Stollé type reaction of certain quinoline hydrochlorides with oxalyl chloride has been utilized to produce dihydrospiro[pyrrolo[3,2,1-ij]quinoline-4,1'-cycloalkane]-1,2-diones. These compounds have further applications in cyclocondensation reactions, highlighting the versatility of quinoline derivatives in synthesizing complex molecular architectures Medvedeva et al., 2014.

Photovoltaic Properties and Organic-Inorganic Photodiode Fabrication

The photovoltaic properties of quinoline derivatives have been explored, indicating their potential in the fabrication of organic-inorganic photodiode devices. The study of quinoline derivative films deposited by thermal evaporation technique revealed their capabilities in rectification behavior and photovoltaic properties under illumination conditions. This research opens avenues for utilizing quinoline-based compounds in the development of photodiodes and enhancing diode parameters through chemical modifications Zeyada et al., 2016.

Methodological Advancements in Quinoline Synthesis

Methodological research has focused on improving the synthesis of quinoline derivatives, demonstrating the efficiency of various catalysts and solvents in producing these compounds. For example, the use of niobium (V) chloride in glycerol as a green solvent has been shown to yield quinoline derivatives with high efficiency and environmental friendliness. This approach not only provides a more sustainable method for synthesizing quinolines but also underscores the importance of green chemistry principles in chemical synthesis Nasseri et al., 2015.

Safety and Hazards

The safety information for Quinoline-6-carbonyl chloride hydrochloride includes several hazard statements: H302, H314, H335 . The precautionary statements include P260, P261, P264, P270, P271, P280, P301+P312, P301+P330+P331, P303+P361+P353, P304+P340, P305+P351+P338, P310, P312, P330, P363, P403+P233, P405, P501 .

Future Directions

Quinoline and its derivatives have various applications in medicinal and industrial chemistry . The development of new methods for the preparation of such fused heterocycles as quinolines and their derivatives and the improvement of existing synthetic methods represents an urgent challenge . The recent in vivo and in vitro screening reported by scientists may pave the way for novel drug development .

Properties

IUPAC Name

quinoline-6-carbonyl chloride;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6ClNO.ClH/c11-10(13)8-3-4-9-7(6-8)2-1-5-12-9;/h1-6H;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXRUURIWNYPMGL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)C(=O)Cl)N=C1.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60622747
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

158000-98-7
Record name Quinoline-6-carbonyl chloride--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60622747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

6-Quinolinecarboxylic acid was refluxed in thionyl chloride for 30 min. The excess thionyl chloride was then removed by rotary evaporation (90° C.) to provide 6-quinolinecarbonyl chloride hydrochloride.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.